molecular formula C7H12F3NO B1467220 [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol CAS No. 1248367-21-6

[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol

Cat. No.: B1467220
CAS No.: 1248367-21-6
M. Wt: 183.17 g/mol
InChI Key: ZOJWOCDSSGNHES-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol (CAS 159762-98-8) is a chiral pyrrolidine derivative of significant value in medicinal and organic chemistry as a versatile synthetic building block . The compound features a pyrrolidine ring substituted with both a methanol group and a 2,2,2-trifluoroethyl moiety. The presence of the trifluoromethyl group is particularly critical, as this functional group is known to profoundly influence the properties of organic molecules by enhancing metabolic stability, altering lipophilicity, and improving bioavailability, which is essential in the development of new pharmaceutical agents . This makes the compound an important precursor for the construction of more complex, fluorinated molecules. Its primary research application is as a key synthon in organocatalytic asymmetric reactions, particularly in the synthesis of complex spirooxindole architectures . Such structures are privileged scaffolds in drug discovery, found in compounds with diverse biological activities, including protease inhibition, and anticancer potential . The mechanism of action for this compound in synthesis often involves its use as a precursor for azomethine ylides, which participate in [3+2] cycloaddition reactions with various dipolarophiles to generate pyrrolidine-based structures with high stereoselectivity . Researchers utilize this chemistry to efficiently build molecular complexity and introduce the valuable trifluoromethyl group in a single transformation. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-11-2-1-6(3-11)4-12/h6,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJWOCDSSGNHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from 2,2,2-Trifluoro-1-(2-oxopyrrolidin-3-yl)ethyl Methanesulfonate

One documented method involves the use of 2,2,2-trifluoro-1-(2-oxopyrrolidin-3-yl)ethyl methanesulfonate as a key intermediate. The process includes:

  • Dissolving the methanesulfonate intermediate (10 mmol) in methanol (30 mL).
  • Adding potassium hydroxide (KOH, 10 mmol) at 0°C and stirring for 1 hour.
  • Workup by drying over sodium sulfate (Na2SO4) and concentration under reduced pressure.
  • Purification by silica gel chromatography, yielding the product in 55-87% yield.

This step introduces the trifluoroethyl group while maintaining the pyrrolidinone structure.

Formation of 3-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-2-one

Another key intermediate, 3-(2,2,2-trifluoro-1-hydroxyethylidene)pyrrolidin-2-one, is prepared by:

  • Reacting trifluoromethyl ethyl acetate (12 mmol) with pyrrolidone derivatives (10 mmol) in tetrahydrofuran (THF, 20 mL).
  • Using sodium hydride (NaH, 20 mmol) as a base under nitrogen atmosphere.
  • Stirring the mixture for 24 hours at room temperature.
  • Acidifying the reaction mixture to pH 3 with 1 M HCl.
  • Extracting with ethyl acetate, washing with brine, drying over Na2SO4, concentrating, and purifying by column chromatography.
  • Yields range from 50-90%.

This step introduces the trifluoro-substituted hydroxyethylidene group onto the pyrrolidinone ring.

Reduction to 3-(2,2,2-Trifluoro-1-hydroxyethyl) Pyrrolidin-2-one

The hydroxyethylidene intermediate is reduced to the corresponding hydroxyethyl compound by:

  • Dissolving 3-(2,2,2-trifluoro-1-hydroxyethylidene)pyrrolidin-2-one (10 mmol) in methanol (60 mL).
  • Adding sodium borohydride (NaBH4, 15 mmol) at 0°C.
  • Stirring at room temperature for 2 hours.
  • Extracting with ethyl acetate, washing with brine, drying, and concentrating to obtain the crude product without further purification.

This reduction step converts the alkene moiety to an alcohol, crucial for the final hydroxymethyl functionality.

Conversion to Methanesulfonate and Further Functionalization

The hydroxyethyl pyrrolidinone is then converted to a methanesulfonate derivative by:

  • Dissolving the hydroxyethyl compound (10 mmol) in dichloromethane (CH2Cl2, 27 mL).
  • Adding triethylamine (Et3N, 10 mmol) under nitrogen and stirring for 30 minutes.
  • Adding methanesulfonyl chloride (MsCl, 15 mmol) dropwise at -78°C.
  • Stirring at -78°C for 30 minutes, then warming to room temperature.
  • Adding additional Et3N (15 mmol) and stirring for 3 hours.
  • Extracting with CH2Cl2, washing with brine, drying, and concentrating.

This step activates the hydroxyl group for subsequent nucleophilic substitution or further transformations.

Reaction Conditions and Yields Summary

Step Reaction Type Reagents/Conditions Solvent Temperature Yield (%)
1 Nucleophilic substitution KOH (10 mmol), methanol Methanol (30 mL) 0°C, 1 h 55-87
2 Condensation with trifluoromethyl acetate NaH (20 mmol), THF, acidify with 1 M HCl THF (20 mL) Room temp, 24 h 50-90
3 Reduction NaBH4 (15 mmol), methanol Methanol (60 mL) 0°C to RT, 2 h Not purified
4 Mesylation MsCl (15 mmol), Et3N (10-15 mmol), CH2Cl2 CH2Cl2 (27 mL) -78°C to RT Not specified

Research Findings and Analysis

  • The use of sodium hydride and trifluoromethyl ethyl acetate enables selective introduction of the trifluoroethyl group onto the pyrrolidinone ring with high yields.
  • Reduction with sodium borohydride is efficient for converting the hydroxyethylidene intermediate to the corresponding alcohol, a critical step for obtaining the final methanol functionality.
  • Mesylation under low temperature (-78°C) ensures activation of the hydroxyl group without side reactions.
  • The overall synthetic route allows for moderate to high yields (50-90%) and is reproducible under standard laboratory conditions.
  • Purification by silica gel chromatography is effective for isolating intermediates and final products with good purity.
  • The reactions are typically performed under inert atmosphere (nitrogen) to avoid moisture and oxidation issues.

Additional Notes on Solvents and Atmosphere

  • Tetrahydrofuran (THF) and dichloromethane (CH2Cl2) are preferred solvents for their ability to dissolve reactants and facilitate the reactions.
  • Methanol serves as both solvent and reagent in some steps, especially during reduction.
  • Nitrogen atmosphere is maintained during sensitive steps to prevent moisture and oxygen interference.
  • Drying agents such as sodium sulfate (Na2SO4) are used to remove residual water before concentration and purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of trifluoroethyl ketones or aldehydes.

    Reduction: Formation of trifluoroethyl-substituted alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
Research has shown that compounds incorporating trifluoroethyl groups often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. For instance, trifluoromethyl derivatives have been associated with improved solubility and bioavailability in drug formulations. A study highlighted the structure-activity relationships (SAR) of trifluoroethyl-substituted compounds, indicating that modifications can lead to significant changes in potency against various biological targets, including Trypanosoma brucei inhibitors .

Case Studies

  • Inhibitors of Trypanosoma brucei : The exploration of trifluoroethyl substitutions revealed that while some modifications improved solubility and absorption, others maintained potency without sacrificing pharmacokinetic properties .
  • FDA-Approved Drugs : A review of FDA-approved drugs containing trifluoromethyl groups noted their increasing prevalence in modern therapeutics, emphasizing the role of such modifications in enhancing drug efficacy and safety profiles .

Synthetic Applications

Organic Synthesis Reactions
The compound has been utilized as a reagent in various organic synthesis reactions. Trifluoroethyl groups can facilitate specific reaction pathways, such as asymmetric synthesis and cycloaddition reactions.

Notable Reactions

  • Asymmetric Cycloaddition : Recent advancements have demonstrated the use of N-2,2,2-trifluoroethylisatin ketimines in asymmetric [3 + 2] cycloaddition reactions, leading to the formation of chiral spirooxindole derivatives with high diastereo- and enantioselectivities . The incorporation of [1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methanol into these pathways could potentially enhance yields and selectivity.
  • Cascade Reactions : The compound has been involved in cascade reactions that allow for the construction of complex molecular architectures efficiently. For instance, reactions involving prolinol silyl ether as a catalyst have shown promising results in synthesizing functionalized spirocyclic compounds .

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

The following table summarizes key structural and functional differences between [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent on Pyrrolidine-N Key Properties/Applications Reference
This compound C₇H₁₂F₃NO ~183.1* -CH₂CF₃ High electronegativity; potential CNS activity due to lipophilicity [5]
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol C₁₁H₁₄FNO 195.24 -C₆H₄F (2-fluorophenyl) Aromatic π-π interactions; increased lipophilicity [6]
{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol C₁₂H₁₄ClFNO 257.7 -CH₂C₆H₃ClF (2-chloro-6-fluorophenylmethyl) Enhanced halogen bonding; metabolic stability [7]
[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol C₁₂H₁₃ClFNO₂ 257.69 -COC₆H₃ClF (2-chloro-6-fluorobenzoyl) Ketone group introduces polarity; hydrogen-bond acceptor [8]
Key Observations:

Electron-Withdrawing vs. Aromatic substituents (e.g., 2-fluorophenyl) increase lipophilicity, favoring membrane permeability but may reduce solubility in polar solvents.

Halogenated Derivatives: Chlorine and fluorine atoms in {1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol () enhance halogen bonding with biological targets, a property absent in the trifluoroethyl analogue.

Ketone-Functionalized Analogues :

  • The benzoyl group in introduces a polar ketone, increasing hydrogen-bond acceptor capacity compared to the hydroxymethyl group in the target compound.

Biological Activity

[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol is an organic compound characterized by its unique trifluoroethyl and hydroxymethyl substituents on a pyrrolidine ring. This structure endows the compound with distinct chemical properties that are being explored for various biological activities, particularly in medicinal chemistry and pharmacology. The compound's potential interactions with biological macromolecules make it a candidate for further research into its therapeutic applications.

The molecular formula of this compound is C7H12F3NC_7H_{12}F_3N with a molecular weight of 179.17 g/mol. Its structural features include:

  • Trifluoroethyl group : Enhances lipophilicity and can improve binding affinity to biological targets.
  • Hydroxymethyl group : Facilitates hydrogen bonding, potentially influencing the compound's interaction with proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoroethyl moiety may enhance the compound's binding affinity to enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.

Biological Activities

Research into the biological activities of this compound has highlighted several key areas:

1. Enzyme Inhibition

Studies have indicated that compounds containing trifluoroethyl groups can exhibit enhanced inhibitory effects on various enzymes compared to their non-fluorinated counterparts. For instance, fluorinated compounds have shown increased potency in inhibiting serotonin uptake and other enzymatic pathways .

2. Protein-Ligand Interactions

The unique structure of this compound allows it to serve as a probe for studying protein-ligand interactions. Its ability to form stable complexes with proteins may facilitate insights into enzyme mechanisms and help in drug design .

3. Pharmacological Applications

Preliminary investigations suggest that derivatives of this compound may possess pharmacological activities suitable for drug development. The potential therapeutic applications include:

  • Antimicrobial activity : Similar compounds have been explored for their ability to inhibit bacterial growth.
  • Anti-inflammatory properties : The trifluoroethyl group may contribute to reduced inflammation in certain biological models .

Case Studies

Several case studies have documented the biological activity of related compounds containing trifluoroethyl groups:

StudyCompoundActivityFindings
Trifluoromethylated pyrrolidinesEnzyme inhibitionShowed significant inhibition against various kinases.
Trifluoromethyl isatin derivativesAntimicrobialDemonstrated potent activity against Gram-positive bacteria.
Pyrrolidine derivativesAnti-inflammatoryReduced cytokine production in vitro.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol, and what reaction conditions are critical for optimizing yield?

  • Methodology :

  • Step 1 : Start with pyrrolidin-3-ol. Protect the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride in dichloromethane (DCM) under inert conditions to avoid side reactions .
  • Step 2 : Alkylate the pyrrolidine nitrogen with 2,2,2-trifluoroethyl triflate or bromide. Use a polar aprotic solvent (e.g., DMF) and a base like potassium carbonate to facilitate nucleophilic substitution .
  • Step 3 : Deprotect the TBS group using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) to regenerate the methanol group .
  • Critical conditions : Control reaction temperature (0–25°C) during alkylation to minimize byproducts. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .

Q. How can researchers purify this compound, and what analytical techniques validate its structural integrity?

  • Purification : Use silica gel column chromatography with a gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate the product from unreacted starting materials. Alternatively, recrystallize from ethanol/water mixtures for higher purity .
  • Analytical validation :

  • NMR : ¹H NMR (DMSO-d₆) should show characteristic signals: δ ~3.5–4.0 ppm (pyrrolidine N-CH₂CF₃), δ ~3.2 ppm (CH₂OH), and δ ~1.8–2.2 ppm (pyrrolidine ring protons). ¹⁹F NMR confirms the trifluoroethyl group (δ ~-70 ppm) .
  • HRMS : Exact mass (C₇H₁₂F₃NO) should match m/z 202.0953 (M+H⁺) .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?

  • Properties :

  • LogP : Estimated ~0.8 (moderate lipophilicity due to the trifluoroethyl group) .
  • pKa : The pyrrolidine nitrogen has a pKa ~10.5, making it protonated under physiological conditions, enhancing water solubility .
    • Reactivity : The hydroxyl group participates in hydrogen bonding, while the trifluoroethyl group stabilizes adjacent charges via electron-withdrawing effects, influencing nucleophilic substitution pathways .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or enzymes are effective?

  • Methodology :

  • Chiral resolution : Use subtilisin (a protease) in a continuous-flow bioreactor to resolve racemic mixtures via enzymatic acylation/ hydrolysis, as demonstrated for trifluoroethanol-containing amines .
  • Asymmetric catalysis : Employ palladium complexes with chiral ligands (e.g., BINAP) during alkylation to induce stereoselectivity at the pyrrolidine nitrogen .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in bioactive contexts?

  • SAR findings :

  • Trifluoroethyl group : Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Pyrrolidine substitution : 3-Methanol orientation improves hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) .
    • Experimental design : Synthesize analogs with varying substituents (e.g., 3-fluoro vs. 3-hydroxymethyl) and test in vitro binding assays (e.g., IC₅₀ measurements) .

Q. How do conflicting data on the metabolic stability of this compound arise, and what strategies resolve these discrepancies?

  • Data contradictions : Disparate half-life (t₁/₂) values in liver microsome assays may stem from differences in species (human vs. rodent), enzyme batch variability, or assay conditions (e.g., NADPH concentration) .
  • Resolution :

  • Standardize protocols using pooled human liver microsomes and validate with positive controls (e.g., verapamil).
  • Perform LC-MS/MS quantification to track parent compound depletion and metabolite formation .

Q. What computational methods predict the interaction of this compound with biological targets (e.g., GPCRs or kinases)?

  • Methodology :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding poses in target active sites. The trifluoroethyl group’s electrostatic potential is critical for hydrophobic interactions .
  • MD simulations : Run 100-ns molecular dynamics trajectories to assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol
Reactant of Route 2
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[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol

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